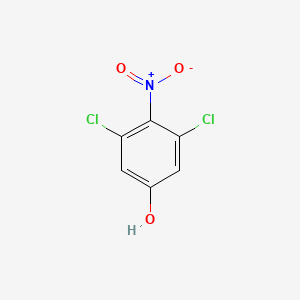

3,5-Dichloro-4-nitrophenol

Beschreibung

Contextualization within Halogenated Nitrophenol Chemistry

Halogenated nitrophenols are a class of organic compounds that are structurally characterized by a benzene (B151609) ring substituted with at least one nitro group, one hydroxyl group, and one or more halogen atoms. These compounds are of significant interest due to their widespread use as intermediates in the synthesis of pesticides, dyes, and other industrial chemicals. nih.govmdpi.com The presence of both electron-withdrawing nitro groups and halogens on the aromatic ring significantly influences the chemical reactivity and physical properties of these molecules.

The position of the substituents on the aromatic ring plays a crucial role in determining the compound's properties. nih.gov For instance, the acidity of the phenolic proton and the susceptibility of the compound to nucleophilic or electrophilic attack are highly dependent on the substitution pattern. In the case of 3,5-dichloro-4-nitrophenol, the two chlorine atoms flanking the nitro group create a unique electronic and steric environment.

The study of halogenated nitrophenols is also driven by their environmental presence. researchgate.netscirp.org Many of these compounds are considered environmental pollutants due to their persistence and potential for bioaccumulation. scirp.org Research in this area often focuses on understanding their environmental fate, including their degradation pathways. bohrium.comresearchgate.net For example, microbial degradation of chlorinated nitrophenols has been a subject of extensive study, with various bacterial strains identified that can metabolize these compounds. bohrium.comacs.orgsemanticscholar.org The degradation pathways can be either oxidative or reductive, often initiated by monooxygenase or nitroreductase enzymes. nih.govresearchgate.net

Historical Trajectories of Research on this compound

Early research on halogenated nitrophenols was largely driven by their application in industry. nih.gov As their environmental impact became more apparent, research shifted towards understanding their toxicology and environmental fate. cdc.govgovinfo.gov For example, studies from the 1980s began to investigate the biodegradation of these compounds in various environments. cdc.gov More recent research has delved into the specific enzymatic and genetic mechanisms of microbial degradation. semanticscholar.org

In the context of biochemical research, dichloronitrophenol has been used as a tool to study enzyme activity. For example, in the 1980s, it was used as a selective inhibitor to differentiate between multiple forms of phenolsulphotransferase in human tissues. deepdyve.com This highlights its utility as a specific chemical probe in biological systems.

Current Academic Research Gaps and Future Directions for this compound

Despite the existing body of research, several knowledge gaps and potential future research directions for this compound and related compounds can be identified.

One significant area for future research is the comprehensive understanding of its environmental transformation and degradation. While the biodegradation of some chlorinated nitrophenols is well-documented, the specific pathways and microbial consortia responsible for the degradation of this compound, particularly in complex environmental matrices, require further investigation. For instance, a 2019 study noted that no microorganism had been reported to utilize the isomeric 2,6-dichloro-4-nitrophenol (B181596) until their research identified a Cupriavidus strain capable of its degradation. semanticscholar.org This suggests that the microbial degradation pathways for different dichlorinated nitrophenol isomers can vary and are not fully elucidated.

Furthermore, the formation of halogenated disinfection byproducts during water treatment is a growing concern. mdpi.com Research into the transformation kinetics and pathways of halogenated nitrophenols in drinking water treatment processes is an emerging field. researchgate.net Understanding how compounds like this compound behave under various disinfection conditions (e.g., chlorination, UV treatment) is crucial for assessing potential risks and optimizing treatment strategies. mdpi.com

Another promising research avenue lies in the development of novel catalytic systems for the synthesis and transformation of halogenated aromatic compounds. researchgate.netmdpi.com This includes exploring more environmentally benign and efficient catalytic methods for C-S coupling and other cross-coupling reactions, which could have applications in the synthesis of valuable organosulfur compounds from halogenated precursors. researchgate.net

Finally, there is a need for more direct comparative studies on the biological activities and degradation mechanisms of different halogenated nitrophenol isomers. mdpi.com Such studies would provide valuable structure-activity relationship data, contributing to a more predictive understanding of the environmental behavior and potential applications of this class of compounds.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 2,4-dichloro-5-nitrophenol |

| 2,6-dichloro-3,5-difluoro-4-nitrophenol (B8457471) |

| 2,6-dichloro-4-nitrophenol |

| 2-chloro-4-nitrophenol |

| 2-nitrophenol |

| This compound |

| 3-nitrophenol |

| 4-nitrophenol |

| Bifenox |

| Carbofuran |

| Catechol |

| Chloropicrin |

| Fluorodifen |

| Hydroquinone |

| Nitrofen |

| Parathion |

| Pentachlorophenol |

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

50590-08-4 |

|---|---|

Molekularformel |

C6H3Cl2NO3 |

Molekulargewicht |

208 g/mol |

IUPAC-Name |

3,5-dichloro-4-nitrophenol |

InChI |

InChI=1S/C6H3Cl2NO3/c7-4-1-3(10)2-5(8)6(4)9(11)12/h1-2,10H |

InChI-Schlüssel |

GETDFRCRBVJZCK-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)O |

Kanonische SMILES |

C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 3,5 Dichloro 4 Nitrophenol

Established Synthetic Routes to 3,5-Dichloro-4-nitrophenol

The synthesis of this compound can be approached through two primary strategies: the regioselective nitration of a dichlorinated phenolic precursor and the halogenation of a nitrophenol.

Regioselective Nitration of Phenolic Precursors

The introduction of a nitro group onto an aromatic ring is a classic example of electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. In the case of 3,5-dichlorophenol, the starting material for this synthetic route, the hydroxyl group (-OH) is an activating, ortho-, para-directing group, while the two chlorine atoms (-Cl) are deactivating, yet also ortho-, para-directing groups. libretexts.orgrsc.orgrsc.orgchemrj.orgorganicchemistrytutor.comunizin.orgmasterorganicchemistry.comwikipedia.org

The hydroxyl group, being a strong activating group, significantly increases the electron density of the aromatic ring, particularly at the ortho (positions 2 and 6) and para (position 4) positions. libretexts.orgrsc.orgrsc.orgunizin.orgmasterorganicchemistry.comwikipedia.org Conversely, the chlorine atoms, due to their electronegativity, withdraw electron density from the ring through the inductive effect, thus deactivating it towards electrophilic attack. However, through resonance, they can donate a lone pair of electrons, which directs incoming electrophiles to the ortho and para positions. libretexts.orgrsc.orgrsc.orgunizin.orgmasterorganicchemistry.comwikipedia.org

When 3,5-dichlorophenol undergoes nitration, the directing effects of the three substituents must be considered collectively. The powerful activating and ortho-, para-directing effect of the hydroxyl group dominates. The positions ortho to the hydroxyl group (positions 2 and 6) are sterically hindered by the adjacent chlorine atoms. Therefore, the incoming electrophile, the nitronium ion (NO₂⁺), is preferentially directed to the para position (position 4), which is activated by the hydroxyl group and is the least sterically hindered site. This leads to the regioselective formation of this compound.

A general procedure for the nitration of substituted phenols involves the use of a nitrating agent such as nitric acid, often in the presence of a strong acid like sulfuric acid to generate the nitronium ion. google.com For instance, the nitration of 2,6-dichlorophenol to yield 2,6-dichloro-4-nitrophenol (B181596) is carried out using a 40% weight/weight aqueous nitric acid solution. googleapis.comgoogle.com A similar approach can be envisaged for the nitration of 3,5-dichlorophenol.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

| -OH | Activating | Ortho, Para |

| -Cl | Deactivating | Ortho, Para |

Halogenation Strategies for Nitrophenols

An alternative synthetic approach involves the halogenation of a nitrophenol precursor, such as 4-nitrophenol. The nitro group is a strong deactivating and meta-directing group. libretexts.orgrsc.orgrsc.orgunizin.orgmasterorganicchemistry.comwikipedia.org Therefore, direct chlorination of 4-nitrophenol would be expected to yield products where the chlorine atoms are introduced at the positions meta to the nitro group (positions 2 and 6).

Indeed, studies on the chlorination of 4-nitrophenol have shown that the reaction can lead to the formation of 2-chloro-4-nitrophenol and subsequently 2,6-dichloro-4-nitrophenol. mdpi.com This indicates that achieving the 3,5-dichloro substitution pattern through direct halogenation of 4-nitrophenol is not a straightforward process due to the directing influence of the existing substituents. The synthesis of this compound via this route would require a more complex, multi-step synthesis to overcome these directing effects, potentially involving protecting groups or other advanced synthetic strategies.

Catalytic and Advanced Preparation Methods for this compound

To enhance the efficiency and selectivity of the synthesis of this compound, advanced catalytic methods are being explored.

Application of Rare Earth Triflate Salt Catalysis

Rare earth metal triflates, such as scandium(III) triflate (Sc(OTf)₃) and lanthanide(III) triflates (Ln(OTf)₃), have emerged as powerful Lewis acid catalysts in a variety of organic transformations, including nitration reactions. nsf.govgoogle.com These catalysts are known for their ability to activate nitrating agents, such as nitric acid or inorganic nitrates, thereby facilitating the generation of the electrophilic nitronium ion under milder conditions than traditional methods. nsf.govgoogle.comnih.gov

The catalytic activity of lanthanide triflates in the nitration of arenes, such as bromobenzene, has been demonstrated to be dependent on the charge-to-size ratio of the metal center. nsf.gov This suggests that the Lewis acidity of the rare earth metal plays a crucial role in the catalytic cycle. While specific examples of the application of rare earth triflates in the nitration of 3,5-dichlorophenol are not extensively documented, the general principles of their catalytic activity suggest they could be a viable option for a more efficient and selective synthesis of this compound. The use of such catalysts could potentially lead to higher yields and reduced formation of byproducts compared to traditional nitration methods.

Reaction Chemistry of this compound

The chemical reactivity of this compound is largely dictated by the presence of the nitro group, which can undergo a variety of transformations.

Reduction Pathways of the Nitro Group

The reduction of the nitro group is a fundamental transformation in organic chemistry, providing a route to the corresponding amino compounds. The reduction of nitrophenols, in particular, has been extensively studied due to the industrial importance of aminophenols. rsc.orggoogle.comtcichemicals.comresearchgate.net

The reduction of the nitro group in this compound to yield 3,5-dichloro-4-aminophenol can be achieved through several pathways, most notably catalytic hydrogenation. This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of a hydrogen source. rsc.orgrsc.orgtcichemicals.comresearchgate.net

The general mechanism of catalytic hydrogenation of a nitro group involves the adsorption of the nitro compound and hydrogen onto the surface of the catalyst. The nitro group is then sequentially reduced, often proceeding through nitroso and hydroxylamine intermediates before the final amino product is formed.

Table 2: Common Catalysts for the Reduction of Nitrophenols

| Catalyst | Hydrogen Source | Typical Reaction Conditions |

| Palladium on Carbon (Pd/C) | H₂ gas or NaBH₄ | Aqueous or organic solvent, room temperature or elevated temperature |

| Platinum(IV) oxide (PtO₂) | H₂ gas | Various solvents |

| Raney Nickel (Raney Ni) | H₂ gas | Elevated temperature and pressure |

Nucleophilic Substitution Reactions of Halogen Atoms

The chemical structure of this compound, featuring two chlorine atoms on an aromatic ring activated by a strong electron-withdrawing nitro group, makes it a candidate for nucleophilic aromatic substitution (SNAr) reactions. libretexts.org In this type of reaction, a nucleophile replaces a leaving group, such as a halogen, on the aromatic ring. The reaction generally proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

The stability of this intermediate is crucial for the reaction to proceed. ck12.org The presence of the electron-withdrawing nitro group at the para-position and chlorine atoms at the meta-positions relative to the hydroxyl group helps to stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.orgck12.org This stabilization lowers the activation energy and facilitates the substitution of one or both chlorine atoms by various nucleophiles. ck12.org

The reactivity in nucleophilic aromatic substitution is influenced by several factors, including the nature of the nucleophile, the structure of the substrate, and the reaction conditions. researchgate.net Stronger nucleophiles generally lead to faster reactions. libretexts.org While specific studies detailing the nucleophilic substitution of the halogen atoms on this compound are not extensively documented in the provided context, the principles of SNAr on activated aryl halides are well-established. libretexts.orgnih.gov For instance, reagents like alkoxides, phenoxides, and amines are effective nucleophiles in displacing halogens from activated aromatic rings. libretexts.orgresearchgate.net

| Nucleophile | Potential Product Class | Reaction Principle |

|---|---|---|

| Methoxide (CH₃O⁻) | Anisole Derivative | Substitution of a chlorine atom to form an ether linkage. |

| Ammonia (NH₃) | Aniline Derivative | Substitution of a chlorine atom to form an amino group. |

| Thiophenoxide (C₆H₅S⁻) | Thioether Derivative | Substitution of a chlorine atom to form a thioether linkage. |

Oxidation Studies of the Phenolic Moiety

The phenolic moiety of nitrophenol compounds can undergo oxidation, a process relevant in both synthetic chemistry and environmental degradation pathways. researchgate.netmdpi.comresearchgate.net Studies on 4-nitrophenol and other related phenolic compounds show that oxidation can lead to the formation of various intermediates and final products. researchgate.netresearchgate.net For example, sulfate radical (SO₄⁻)-based advanced oxidation processes have been used to study the transformation of nitrophenols. researchgate.net These studies have revealed that such processes can lead to the formation of polynitrophenols through both denitration and renitration mechanisms. researchgate.net

Furthermore, photocatalytic oxidation is another method investigated for the degradation of nitrophenols. researchgate.net In these reactions, a photocatalyst, often a metallophthalocyanine, is used to convert toxic species into other compounds in the presence of light. researchgate.net The efficiency of these reactions depends on various parameters, including the type of catalyst, the amount of oxidant, and the reaction time. researchgate.net

While specific oxidation studies on the phenolic moiety of this compound are not detailed, research on similar molecules provides insight into potential reaction pathways. mdpi.com The oxidation of phenolic compounds by redox-active metals like manganese (Mn(IV)) is another area of study, suggesting that such abiotic reactions can lead to the degradation of these compounds. mdpi.com

Esterification and Alkylation Reactions of this compound

The hydroxyl group of phenols is reactive and can readily undergo esterification and alkylation. Esterification typically involves the reaction of the phenol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) to form an ester. Alkylation involves the formation of an ether by reacting the phenol with an alkylating agent, such as an alkyl halide.

A method for the formation of alkyl aryl ethers involves the reaction of phenols with alcohols using specific reagents. researchgate.net This suggests that the phenolic hydroxyl group of this compound can serve as a nucleophile to attack electrophilic carbon centers, leading to the formation of ether or ester derivatives. These reactions are fundamental in organic synthesis for modifying the properties of the parent molecule or for introducing functional groups that can be used in subsequent synthetic steps.

Synthesis and Reactivity of this compound Derivatives

Formation of Organophosphorus Derivatives of this compound

Organophosphorus compounds are a significant class of molecules with diverse applications. nih.govbeilstein-journals.org The synthesis of these compounds often involves the reaction of a nucleophile, such as an alcohol or phenol, with an electrophilic phosphorus-containing reagent. The hydroxyl group of this compound can act as the nucleophile in reactions to form organophosphorus derivatives.

Common synthetic routes to organophosphorus esters include the Michaelis-Arbuzov reaction and reactions with phosphorus halides or phosphites. nih.govbeilstein-journals.org For instance, the reaction of the sodium or potassium salt of this compound with a dialkyl chlorophosphate would be expected to yield the corresponding phosphate ester. These derivatives are of interest in various fields, including medicinal chemistry and materials science. nih.govnuph.edu.ua

Proton Transfer Complexation Studies involving this compound

Acidic phenols like this compound can act as proton donors in the formation of proton transfer (PT) or charge-transfer (CT) complexes. mdpi.comnih.gov These complexes form from the reaction between an electron donor and an electron acceptor. nih.gov The formation of a hydrogen bond often precedes the proton transfer from the donor (phenol) to the acceptor (e.g., an amine). mdpi.comresearchgate.net

A study on the closely related 2,6-dichloro-4-nitrophenol (DCNP) with 3,4-diaminopyridine (3,4-DAP) demonstrated the formation of a 1:1 proton transfer complex. mdpi.comresearchgate.net The reaction involves hydrogen bonding followed by the transfer of a proton from the acidic phenolic hydroxyl group of DCNP to the amine. mdpi.comresearchgate.net The formation and stability of such complexes can be investigated using various spectroscopic techniques, including FTIR, ¹H NMR, and ¹³C NMR, and quantified by determining the formation constant (Kf). mdpi.com

| Technique | Observation | Interpretation |

|---|---|---|

| FTIR | Appearance of new bands corresponding to NH₃⁺ stretching and bending. | Confirms protonation of the amine acceptor. mdpi.com |

| ¹H NMR | Shift in proton signals upon complexation. | Indicates changes in the electronic environment due to hydrogen bonding and proton transfer. mdpi.com |

| ¹³C NMR | Upfield shifts of carbon signals in the phenol ring and significant shift of the C-O carbon signal. | Confirms the formation of a hydrogen bond and proton transfer. mdpi.com |

These studies highlight that this compound is expected to behave as a strong proton donor, capable of forming stable complexes with suitable proton acceptors. mdpi.com

This compound as an Intermediate in Fine Chemical Synthesis

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the agrochemical industry. nbinno.com It serves as a key intermediate in the production of certain pesticides. nbinno.com For instance, the related compound 2,6-dichloro-4-nitrophenol is a crucial intermediate for the synthesis of the insecticide Hexaflumuron. nbinno.com The structure of these dichloronitrophenols provides a scaffold that can be elaborated through various chemical reactions to produce the final active ingredient. nbinno.com

Its utility extends to the broader fine chemical industry, where it can be used in multi-step organic syntheses to create a range of specialized molecules. nbinno.com The presence of multiple reactive sites—the hydroxyl group, the nitro group (which can be reduced to an amine), and the two chlorine atoms (which can be substituted)—makes it a versatile intermediate for creating diverse chemical compounds. nbinno.com The synthesis of the pesticide pyrifluron, for example, involves an intermediate like 3,5-dichloro-2,4-difluoroaniline, which is prepared from the corresponding nitrated precursor, highlighting the importance of nitrated haloaromatics in this field. google.com

Advanced Analytical Techniques for 3,5 Dichloro 4 Nitrophenol Research

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are fundamental in the analysis of 3,5-Dichloro-4-nitrophenol, enabling its separation from complex matrices and accurate quantification. The choice between liquid and gas chromatography depends on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) for this compound and its Analogs

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of nitrophenolic compounds. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating moderately polar compounds like this compound.

Methodologies for the separation of nitrophenols and their analogs often employ C18 columns. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, often with the pH adjusted to control the ionization of the phenolic hydroxyl group. For instance, a common mobile phase composition for separating nitrophenols is a gradient or isocratic mixture of acetonitrile and water, sometimes with the addition of an acid like formic acid or phosphoric acid to improve peak shape and resolution. nist.govresearchgate.net

The retention of nitrophenols in RP-HPLC is influenced by the hydrophobicity of the molecule and the nature of the substituents on the aromatic ring. The presence of two chlorine atoms and a nitro group in this compound increases its hydrophobicity compared to phenol, leading to stronger retention on a C18 column. The specific retention time will depend on the exact chromatographic conditions, including the column dimensions, particle size, mobile phase composition, flow rate, and temperature.

Table 1: Illustrative HPLC Conditions for Nitrophenol Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Elution | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at λmax |

Gas Chromatography (GC) Applications in Nitrophenol Analysis

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. However, the direct analysis of nitrophenols, including this compound, by GC can be challenging due to their polarity and potential for thermal degradation in the injector and column. rsc.org

To overcome these limitations, derivatization is a common strategy in the GC analysis of phenols. rsc.org This process involves converting the polar hydroxyl group into a less polar, more volatile functional group. Silylation is a frequently employed derivatization technique, where a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) reacts with the hydroxyl group to form a trimethylsilyl (TMS) ether. This derivative is more volatile and thermally stable, leading to improved chromatographic peak shape and sensitivity.

The GC analysis of halogenated phenols is often performed on a non-polar or semi-polar capillary column, such as a DB-5 or equivalent (5% phenyl-methylpolysiloxane). researchgate.net Detection can be achieved using a Flame Ionization Detector (FID) for general-purpose analysis, or more selective detectors like an Electron Capture Detector (ECD) for halogenated compounds or a Mass Spectrometer (MS) for definitive identification. researchgate.net

While specific GC methods for this compound are not detailed in the available literature, the general approach for halogenated phenols would be applicable. This would involve extraction of the analyte, derivatization, followed by GC-MS analysis for confirmation and quantification.

Table 2: General Gas Chromatography (GC) Parameters for Derivatized Phenol Analysis

| Parameter | Condition |

|---|---|

| Derivatization Agent | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) |

| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 60 °C hold for 2 min, ramp to 280 °C at 10 °C/min) |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) |

Spectroscopic Characterization of this compound and its Complexes

Spectroscopic techniques are indispensable for the structural elucidation of this compound and for studying its interactions with other molecules to form complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR provide valuable information about the chemical environment of the nuclei in this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be relatively simple. Due to the symmetry of the molecule, the two protons on the aromatic ring are chemically equivalent and should give rise to a single signal (a singlet). The chemical shift of these protons would be influenced by the electron-withdrawing effects of the two chlorine atoms and the nitro group, and the electron-donating effect of the hydroxyl group. The hydroxyl proton will appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to symmetry, four distinct carbon signals are expected: one for the two equivalent carbons bearing the chlorine atoms, one for the two equivalent carbons bearing the hydrogen atoms, one for the carbon attached to the hydroxyl group, and one for the carbon attached to the nitro group. The chemical shifts of these carbons are influenced by the attached functional groups.

While specific experimental NMR data for this compound was not found in the reviewed literature, data for the related compound 2,6-dichloro-4-nitrophenol (B181596) can provide an estimation of the expected chemical shifts.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (based on general principles)

| Carbon Atom | Expected Chemical Shift Range (ppm) |

|---|---|

| C-OH | 150 - 160 |

| C-NO₂ | 135 - 145 |

| C-Cl | 125 - 135 |

| C-H | 115 - 125 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic ring. The presence of the nitro and hydroxyl groups, which act as chromophores and auxochromes respectively, will influence the position and intensity of these absorption bands.

The λmax (wavelength of maximum absorbance) for nitrophenols is typically in the UV region. For example, 4-nitrophenol exhibits a λmax around 317 nm in neutral solution, which shifts to around 400 nm in basic solution due to the formation of the nitrophenolate ion. researchgate.nethmdb.ca The specific λmax for this compound would need to be determined experimentally, but it is expected to be in a similar range.

UV-Vis spectroscopy is also a valuable tool for studying the formation of complexes. When this compound interacts with other molecules, such as metal ions or organic bases, changes in the electronic environment can lead to shifts in the absorption spectrum (either a bathochromic/red shift or a hypsochromic/blue shift), which can be used to determine the stoichiometry and stability of the complex.

Table 4: Expected UV-Vis Absorption Maxima for Nitrophenols

| Compound | Solvent/pH | λmax (nm) |

|---|---|---|

| 4-Nitrophenol | Neutral | ~317 |

| 4-Nitrophenolate | Basic | ~400 |

| This compound | Not available | Not available |

Fourier-Transform Infrared (FTIR) Spectroscopy in Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

The FTIR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The presence of the nitro group will give rise to two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bond, typically found around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹ respectively. The C-Cl stretching vibrations will be observed in the fingerprint region, typically below 800 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

While a specific FTIR spectrum for this compound was not found, the expected vibrational frequencies can be predicted based on the functional groups present.

Table 5: Characteristic FTIR Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H (Phenol) | Stretching | 3200 - 3600 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=C (Aromatic) | Stretching | 1400 - 1600 |

| NO₂ (Nitro) | Asymmetric Stretching | 1500 - 1570 |

| NO₂ (Nitro) | Symmetric Stretching | 1300 - 1370 |

| C-Cl | Stretching | < 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. For this compound (C₆H₃Cl₂NO₃), the molecular weight is 208 g/mol sigmaaldrich.comsigmaaldrich.cn.

In a typical mass spectrometry experiment, the molecule is ionized, leading to the formation of a molecular ion (M⁺). The m/z of this molecular ion provides an accurate determination of the compound's molecular weight. Subsequently, this molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments, known as the mass spectrum, is unique to the molecule's structure. Analysis of these fragmentation patterns allows researchers to deduce the connectivity of atoms and the presence of specific functional groups within the molecule. While specific fragmentation data for this compound is not detailed in the provided search results, the technique is crucial for confirming its identity and distinguishing it from isomers and related compounds.

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 50590-08-4 sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₆H₃Cl₂NO₃ |

| Molecular Weight | 208 g/mol sigmaaldrich.comsigmaaldrich.cn |

Raman Spectroscopy in Vibrational Mode Assignment

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about the vibrational modes of a molecule, offering insights into its structure, composition, and molecular interactions. nsf.gov The technique is based on the inelastic scattering of monochromatic light, where the frequency of the scattered photons is shifted, corresponding to the energy of the molecule's vibrational modes.

For this compound, the Raman spectrum would be characterized by vibrations associated with its specific functional groups: the nitro group (NO₂), carbon-chlorine bonds (C-Cl), the phenolic hydroxyl group (O-H), and the benzene (B151609) ring itself. Based on studies of related nitrophenol and chloronitrophenol compounds, specific vibrational modes can be anticipated. For instance, the symmetric and asymmetric stretching vibrations of the NO₂ group are typically strong and appear in the 1300-1400 cm⁻¹ region. spectroscopyonline.com Studies on 4-nitrothiophenol have identified the NO₂ symmetric stretching mode at 1332 cm⁻¹. researchgate.net The C-Cl stretching vibrations, C-H bending, and the characteristic ring breathing modes of the substituted benzene ring would also produce distinct peaks in the spectrum.

Table 2: Expected Vibrational Modes for this compound based on Related Compounds

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Associated Functional Group |

|---|---|---|

| NO₂ Asymmetric Stretch | ~1500 - 1600 | Nitro (NO₂) |

| C=C Ring Stretch | ~1400 - 1600 | Aromatic Ring |

| NO₂ Symmetric Stretch | ~1300 - 1400 | Nitro (NO₂) spectroscopyonline.comresearchgate.net |

| C-H Bending | ~1000 - 1300 | Aromatic C-H |

| C-Cl Stretch | ~600 - 800 | Dichloro-substituents |

Electrochemical Detection and Characterization Approaches for Nitrophenols

Electrochemical methods offer a sensitive, cost-effective, and rapid approach for the detection and quantification of nitrophenols. scispace.com The principle behind the electrochemical detection of compounds like this compound is the irreversible reduction of the nitro group (-NO₂) on the aromatic ring to a hydroxylamino (-NHOH) or an amino (-NH₂) group at an electrode surface. scispace.comresearchgate.net This reduction process generates a measurable electrical signal (current) that is proportional to the concentration of the nitrophenol in the sample.

Techniques such as cyclic voltammetry (CV), linear sweep voltammetry (LSV), and differential pulse voltammetry (DPV) are commonly employed. scispace.comresearchgate.net To enhance the sensitivity, selectivity, and stability of the detection, the working electrodes are often modified with various nanomaterials. scispace.com Research on the detection of the related compound 4-nitrophenol has shown that materials like biomass-derived activated carbons and graphene-based composites can significantly improve electrocatalytic performance, leading to lower detection limits. researchgate.netrsc.orgnih.gov For example, a pyridine diketopyrrolopyrrole-functionalized graphene oxide modified electrode demonstrated a low detection limit of 0.10 μM for 4-nitrophenol. nih.gov These approaches could be adapted for the specific detection of this compound in various environmental and industrial samples.

Table 3: Performance of Modified Electrodes for 4-Nitrophenol Detection

| Electrode Material | Detection Technique | Linear Range (μM) | Detection Limit (μM) |

|---|---|---|---|

| Activated Carbon | Linear Sweep Voltammetry | up to 500 | 0.16 researchgate.netrsc.org |

| Pyridine Diketopyrrolopyrrole-Graphene Oxide | Amperometry | 0.5 - 163 | 0.10 nih.gov |

X-ray Diffraction and Crystallographic Studies of this compound

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic structure of a crystalline solid. mkuniversity.ac.inijpca.org By analyzing the pattern of X-rays scattered by the electron clouds of the atoms in a crystal, researchers can precisely map atomic positions, bond lengths, bond angles, and intermolecular interactions. mkuniversity.ac.in The fundamental principle governing this phenomenon is Bragg's Law (nλ = 2d sinθ), which relates the wavelength of the X-rays (λ), the angle of incidence (θ), and the spacing between crystal lattice planes (d). pdx.edu

While specific crystallographic data for this compound were not found in the search results, a powder XRD study of its isomer, 2,6-dichloro-4-nitrophenol, provides valuable insight into the structural characteristics of such molecules. cambridge.org This study revealed that 2,6-dichloro-4-nitrophenol crystallizes in the triclinic system with the space group P-1. cambridge.org A single-crystal X-ray diffraction analysis of this compound would similarly provide unambiguous structural information, including the planarity of the benzene ring, the orientation of the nitro and hydroxyl groups relative to the ring, and the nature of intermolecular interactions, such as hydrogen bonding, in the solid state.

Table 4: Crystallographic Data for the Isomer 2,6-Dichloro-4-nitrophenol

| Parameter | Value |

|---|---|

| Crystal System | Triclinic cambridge.org |

| Space Group | P-1 cambridge.org |

| a | 0.8169(2) nm cambridge.org |

| b | 1.6637(6) nm cambridge.org |

| c | 0.7440(1) nm cambridge.org |

| α | 96.6(3)° cambridge.org |

| β | 116.19(2)° cambridge.org |

Environmental Transformation and Fate Mechanisms of 3,5 Dichloro 4 Nitrophenol

Abiotic Degradation Pathways of 3,5-Dichloro-4-nitrophenol

Abiotic degradation involves the transformation of this compound through non-biological processes. These pathways are crucial in determining the compound's persistence in environments where microbial activity is limited. Key abiotic degradation mechanisms include advanced oxidation processes and reactions with common water treatment chemicals like chlorine.

Advanced Oxidation Processes (AOPs) for the Removal of Nitrophenols

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), to degrade organic pollutants. researchgate.net These processes are effective in breaking down recalcitrant compounds like nitrophenols into less toxic substances. researchgate.nettandfonline.com AOPs encompass a variety of methods, including Fenton and photo-Fenton systems, UV-based oxidation, ozonation, and electrochemical oxidation. researchgate.net

Fenton and photo-Fenton processes are effective AOPs for the degradation of nitrophenols. researchgate.net The classical Fenton reaction involves the generation of hydroxyl radicals through the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺). researchgate.netresearchgate.net The photo-Fenton process enhances the degradation rate by using ultraviolet (UV) or visible light to photoreduce ferric iron (Fe³⁺) back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals. researchgate.net

Studies on the degradation of nitrophenols have shown that the photo-Fenton process can achieve higher mineralization efficiency in a shorter time compared to the Fenton process alone, particularly under acidic conditions. researchgate.net The degradation of nitrophenols in these systems generally follows pseudo-first-order kinetics. researchgate.net For instance, the degradation efficiency for different nitrophenols has been observed to follow the sequence: nitrophenol (NP) > dinitrophenol (DNP) > trinitrophenol (TNP). researchgate.net

The effectiveness of the photo-Fenton process is influenced by several factors, including the properties of the iron source. Magnetite (Fe₃O₄) has been investigated as a promising catalyst due to its ability to promote photo-Fenton reactions under both acidic and circumneutral pH conditions, its limited iron leaching, and its easy magnetic separation. epa.gov The reactivity of magnetite is influenced by its Fe(II)/Fe(III) ratio and the light-induced reduction of Fe(III) to Fe(II) is crucial for promoting the Fenton-based reactions. epa.gov

Table 1: Comparison of Fenton and Photo-Fenton Processes for Nitrophenol Degradation

| Feature | Fenton Process | Photo-Fenton Process |

| Primary Reactants | Fe²⁺ and H₂O₂ | Fe²⁺/Fe³⁺, H₂O₂, and UV/Visible Light |

| Key Oxidant | Hydroxyl Radical (•OH) | Hydroxyl Radical (•OH) |

| Optimal pH | Acidic | Acidic |

| Efficiency | Effective | More efficient with higher mineralization |

| Reaction Time | Longer | Shorter |

Ultraviolet (UV) light in combination with oxidants like hydrogen peroxide (H₂O₂) or a photocatalyst such as titanium dioxide (TiO₂) represents another effective AOP for degrading nitrophenols. In the UV/H₂O₂ process, the photolysis of H₂O₂ by UV radiation generates hydroxyl radicals, which then attack the organic pollutant. ijcrt.org The UV/TiO₂ process involves the excitation of the TiO₂ semiconductor by UV light, leading to the formation of electron-hole pairs that generate reactive oxygen species. ijcea.org

The combination of UV, H₂O₂, and TiO₂ has been shown to be a highly effective treatment, with degradation rates for phenol and p-chlorophenol reaching 74.6% and 79.8%, respectively, within 90 minutes of irradiation under acidic conditions. ijcea.org The efficiency of these processes is influenced by factors such as pH, the concentration of H₂O₂, and the dosage of TiO₂. ijcea.org For example, increasing the H₂O₂ concentration generally enhances the degradation rate up to an optimal point, after which it can decrease due to scavenging of hydroxyl radicals. ijcea.org

Ozonation is a versatile AOP that can degrade nitrophenols through two primary mechanisms: direct reaction with molecular ozone (O₃) or indirect reaction with hydroxyl radicals formed from ozone decomposition. researchgate.net The dominant pathway is highly dependent on the solution pH. nih.gov At acidic pH, the direct reaction with O₃ molecules is the main route of degradation. nih.gov As the pH increases, the decomposition of ozone is accelerated, leading to a higher production of hydroxyl radicals and an increased degradation rate. nih.gov

The combination of ozone with UV radiation (O₃/UV) or hydrogen peroxide (O₃/H₂O₂) can significantly enhance the degradation of nitrophenols by increasing the generation of hydroxyl radicals. nih.gov For instance, the combination of sonolysis and ozonolysis has proven effective in the oxidation of p-nitrophenol, with the thermal decomposition of ozone in cavitation bubbles leading to enhanced hydroxyl radical and H₂O₂ yields. nih.gov

During the ozonation of p-nitrophenol, various intermediates can be formed, including 4-nitrocatechol, hydroquinone, and carboxylic acids like oxalic and formic acid. researchgate.nettandfonline.com While ozonation can rapidly degrade the parent nitrophenol compound, complete mineralization to CO₂ and water can be challenging due to the formation of ozone-refractory by-products like short-chain carboxylic acids. researchgate.net

Table 2: Intermediates Identified in the Ozonation of p-Nitrophenol

| Intermediate Compound |

| 4-Nitrocatechol |

| Hydroquinone |

| p-Benzoquinone |

| Catechol |

| Phenol |

| Fumaric acid |

| Maleic acid |

| Oxalic acid |

| Formic acid |

Electrochemical advanced oxidation processes (EAOPs) offer a promising approach for the degradation of nitrophenols. mdpi.com These techniques involve the generation of reactive oxygen species, primarily hydroxyl radicals, on the surface of an anode through the electrochemical oxidation of water. The effectiveness of EAOPs is highly dependent on the anode material used.

Studies have investigated the electrochemical oxidation of p-nitrophenol on various electrode materials, including graphene-modified and multiwall carbon nanotube (MWNT)-based electrodes. researchgate.net The oxidation of p-nitrophenol is an irreversible process that is influenced by the pH of the solution. researchgate.net For instance, on a graphene-modified electrode, p-nitrophenol is oxidized at a potential of +0.9 V (vs. Ag/AgCl) in a pH 7 solution. researchgate.net

The composition of the electrode material can significantly impact the degradation rate constant. For example, lead dioxide anodes modified with bismuth have shown increased rate constants for the oxidation of p-nitroaniline compared to non-modified electrodes. researchgate.net The general mechanism for the electrochemical oxidation of aromatic compounds like nitrophenols involves initial oxidation to intermediates with a quinoid structure, followed by aromatic ring-opening to form aliphatic products (mainly acids), and ideally, complete mineralization to CO₂ and H₂O. researchgate.net

Chlorination and Halogenation Reactions in Aqueous Environments

Chlorination is a common water disinfection process that can lead to the transformation of phenolic compounds, including this compound. The reaction of phenols with hypochlorous acid (HOCl) can result in the formation of various chlorinated byproducts.

For 4-nitrophenol, chlorination primarily proceeds through electrophilic substitution, leading to the formation of 2-chloro-4-nitrophenol and subsequently 2,6-dichloro-4-nitrophenol (B181596). mdpi.com The rate and extent of these reactions are influenced by the chlorine dosage and reaction time. mdpi.com

When chlorination is combined with UV irradiation (UV/HOCl), the degradation of nitrophenols is enhanced due to the generation of reactive free radicals such as hydroxyl radicals (HO•) and chlorine radicals (Cl•) from the photolysis of HOCl. mdpi.com In the UV/HOCl process, the initially formed chlorinated products can undergo further transformation through reactions with these radicals. mdpi.com This can lead to the formation of a wider range of byproducts, including hydroxylated and dinitrated products. mdpi.com For example, the reaction of 4-nitrophenol in a UV/HOCl system has been shown to produce intermediates like 4-nitrocatechol, 2,4-dinitrophenol, and 2-chloro-4,6-dinitrophenol. mdpi.com

Furthermore, the chlorination of nitrophenols can also lead to the formation of disinfection byproducts (DBPs) of greater concern, such as trichloronitromethane (TCNM), particularly in the UV/HOCl process. mdpi.com The formation of TCNM is believed to result from the further transformation of chlorinated nitrophenol intermediates. mdpi.com

It is also important to note that the chlorination of phenols can lead to ring cleavage, forming α,β-unsaturated C4-dicarbonyl compounds, which are reactive electrophiles. nih.gov These products have been observed during the chlorination of various phenols, including chlorophenols, at high chlorine-to-phenol ratios. nih.gov

Biotransformation and Microbial Degradation Studies of this compound

The environmental persistence and fate of this compound are significantly influenced by microbial activities. Both aerobic and anaerobic biotransformation pathways have been investigated, revealing the potential for microbial communities to degrade this compound. Studies have identified specific microbial strains, elucidated enzymatic mechanisms, and characterized the transformation kinetics in various environmental compartments.

Aerobic Biotransformation Mechanisms

Under aerobic conditions, the degradation of chlorinated nitrophenols is primarily initiated by oxidative processes catalyzed by specific microbial enzymes.

Research has successfully isolated and characterized bacterial strains with the ability to degrade chlorinated nitroaromatic compounds. A notable genus in this regard is Cupriavidus. For instance, Cupriavidus sp. CNP-8 has been identified as capable of utilizing the closely related isomer 2,6-dichloro-4-nitrophenol (2,6-DCNP) as a sole source of carbon, nitrogen, and energy. nih.gov This strain is the first reported bacterium with the ability to degrade 2,6-DCNP. nih.gov The versatility of this genus is further highlighted by Cupriavidus sp. DT-1, which can degrade the pesticide chlorpyrifos and its primary metabolite, 3,5,6-trichloro-2-pyridinol (TCP). researchgate.netnih.govcapes.gov.br The ability of Cupriavidus strains to metabolize various halogenated nitrophenols suggests their potential role in the bioremediation of environments contaminated with these compounds. nih.gov

The aerobic degradation of chlorinated nitrophenols by bacteria like Cupriavidus sp. CNP-8 is an enzyme-driven process. The initial step in the catabolism of 2,6-DCNP involves a FAD-dependent two-component monooxygenase, designated HnpAB. nih.gov This enzyme system catalyzes the conversion of 2,6-DCNP to 6-chlorohydroxyquinol. nih.gov The reaction is an oxidative denitrification where the nitro group is removed from the aromatic ring. Genetic studies, including gene knockout and complementation, have confirmed that the oxygenase component, encoded by the hnpA gene, is essential for the growth of strain CNP-8 on 2,6-DCNP. nih.gov Flavin-dependent monooxygenase reactions are common in the aerobic microbial degradation of various nitro- and chloro-substituted aromatic compounds. plos.org

Anaerobic Biotransformation Pathways and Intermediates

In anaerobic environments, such as those found in methanogenic sludge or deeper soil layers, the biotransformation of dichlorinated hydroxybenzyl compounds follows distinct reductive and transformative pathways. Studies on the fungal metabolite 3,5-dichloro-p-anisyl alcohol, a structural analogue, provide insight into the potential anaerobic fate of this compound derivatives.

The initial and key step is a rapid biological demethylation of the methoxy group, leading to the formation of 3,5-dichloro-4-hydroxybenzyl alcohol. nih.govnih.gov From this intermediate, the transformation diverges into two separate routes:

Biotic Pathway : One route involves the biological oxidation of the benzyl alcohol group to form 3,5-dichloro-4-hydroxybenzoate. nih.govnih.gov In certain conditions, particularly in sludge adapted to lignin compounds, this intermediate can undergo further decarboxylation to yield 2,6-dichlorophenol. nih.govnih.gov

Abiotic Pathway : The second route is an abiotic process where 3,5-dichloro-4-hydroxybenzyl alcohol undergoes dimerization. nih.gov This reaction results in the formation of a more complex molecule, bis(3,5-dichloro-4-hydroxyphenyl)methane. nih.govnih.gov The formation of this dimer was also observed in experiments with autoclaved sludge, confirming its non-biological nature, though the initial biological demethylation is a necessary prerequisite. nih.govnih.gov

Anaerobic Biotransformation Intermediates

| Initial Compound | Key Intermediate | Biotic Pathway Products | Abiotic Pathway Product |

|---|---|---|---|

| 3,5-dichloro-p-anisyl alcohol | 3,5-dichloro-4-hydroxybenzyl alcohol | 3,5-dichloro-4-hydroxybenzoate, 2,6-dichlorophenol | bis(3,5-dichloro-4-hydroxyphenyl)methane |

Biotransformation Kinetics and Environmental Threshold Concentrations

The rate of microbial degradation of chlorinated nitrophenols is dependent on the substrate concentration and the specific microbial strain. Kinetic studies on the degradation of 4-nitrophenol have shown that the removal process can often be described by the Haldane equation, which accounts for substrate inhibition at high concentrations. researchgate.net

For the degradation of 2,6-dichloro-4-nitrophenol by Cupriavidus sp. CNP-8, specific biodegradation kinetic parameters have been determined. nih.gov These parameters are essential for predicting the environmental persistence of the compound and for designing bioremediation strategies.

Biodegradation Kinetic Parameters for 2,6-DCNP by Cupriavidus sp. CNP-8

| Kinetic Parameter | Value | Description |

|---|---|---|

| Specific Growth Rate (μ) | 0.124 h⁻¹ | The rate at which the bacterial population increases per unit of time. |

| Half Saturation Constant (Kₛ) | 0.038 mM | The substrate concentration at which the reaction rate is half of the maximum. |

| Inhibition Constant (Kᵢ) | 0.42 mM | A measure of the substrate concentration that causes inhibition of the degradation process. |

The enzymatic kinetics for the HnpAB monooxygenase from strain CNP-8 showed a Michaelis-Menten constant (Kₘ) of 3.9 ± 1.4 μM for 2,6-DCNP, with a catalytic efficiency (kₖₐₜ/Kₘ) of 0.12 ± 0.04 μM⁻¹ min⁻¹. nih.gov These kinetic values indicate a high affinity of the enzyme for the substrate, allowing the organism to efficiently degrade the compound even at low environmental concentrations.

Mechanistic and Theoretical Studies of 3,5 Dichloro 4 Nitrophenol

Quantum Chemical Computational Approaches

Quantum chemical computational methods are instrumental in elucidating the molecular properties and reactivity of chemical compounds. These approaches, rooted in the principles of quantum mechanics, provide a framework for understanding the electronic structure, geometry, and spectroscopic characteristics of molecules like 3,5-Dichloro-4-nitrophenol.

Density Functional Theory (DFT) Investigations of this compound

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of many-body systems. It is predicated on the principle that the energy of a system can be determined from its electron density, offering a balance between computational cost and accuracy. DFT calculations are widely employed to investigate the fundamental characteristics of molecules such as this compound.

Spectroscopic Property Prediction and Validation

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy. This comparison allows for a detailed assignment of the observed vibrational modes to specific molecular motions. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to aid in the interpretation of experimental NMR spectra. For other nitrophenols, such as 4-nitrocatechol, DFT has been successfully used to assign vibrational and electronic spectra. researchgate.net

Reactivity Parameter and Frontier Orbital Analysis

The chemical reactivity of a molecule can be rationalized through the analysis of its frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. bhu.ac.in A smaller gap generally implies higher reactivity. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, including electronegativity, chemical hardness and softness, and the electrophilicity index. These parameters provide quantitative measures of a molecule's reactivity and are instrumental in predicting its behavior in chemical reactions. researchgate.net

Below is a representative table of how such reactivity parameters derived from DFT calculations would be presented. Note: The values provided are hypothetical and for illustrative purposes only, as specific literature for this compound is not available.

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -7.50 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -3.20 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.30 |

| Ionization Potential | I | -EHOMO | 7.50 |

| Electron Affinity | A | -ELUMO | 3.20 |

| Electronegativity | χ | (I + A) / 2 | 5.35 |

| Chemical Hardness | η | (I - A) / 2 | 2.15 |

| Chemical Softness | S | 1 / η | 0.47 |

| Electrophilicity Index | ω | χ2 / (2η) | 6.66 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Analysis

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. rsc.org It is a widely used method for calculating vertical excitation energies, which correspond to the absorption of light by a molecule, and for predicting ultraviolet-visible (UV-Vis) absorption spectra. chemrxiv.org The analysis of the transitions between molecular orbitals provides insight into the nature of the electronic excitations, such as n→π* or π→π* transitions. TD-DFT can also be used to optimize the geometries of excited states, which is crucial for understanding photochemical processes and fluorescence phenomena. uzh.ch For a proton transfer complex involving 2,6-dichloro-4-nitrophenol (B181596), TD-DFT calculations have been used to assign observed absorption bands to specific electronic transitions, such as HOMO→LUMO transitions. researchgate.net

Molecular Dynamics and Simulation Studies of this compound Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules and their interactions with their environment, such as solvent molecules or biological macromolecules. For instance, MD simulations could be employed to study the solvation of this compound in different solvents, revealing details about the structure of the solvation shell and the dynamics of solvent exchange. Furthermore, in a biological context, MD simulations can be used to investigate the binding of small molecules to proteins, providing insights into the stability of the protein-ligand complex and the key intermolecular interactions that govern binding. Such studies have been performed for other nitrobenzamide derivatives to understand their interactions with biological targets. researchgate.net

Structure-Reactivity Relationship Investigations of this compound (Non-Biological Contexts)

The reactivity of this compound is profoundly influenced by the electronic properties of its substituents: two chlorine atoms at the meta positions and a nitro group at the para position relative to the hydroxyl group. These substituents modulate the electron density of the aromatic ring and the acidity of the phenolic proton, thereby governing the compound's behavior in chemical reactions.

The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative framework for assessing the electronic influence of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org The equation is expressed as:

log(k/k₀) = σρ

or

log(K/K₀) = σρ

where k or K is the rate or equilibrium constant for a reaction of a substituted aromatic compound, k₀ or K₀ is the corresponding constant for the unsubstituted compound, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that is characteristic of the reaction type. wikipedia.orglibretexts.org

The substituent constants (σ) for the chloro and nitro groups are key to understanding the reactivity of this compound. The Hammett constants for these substituents are well-established:

| Substituent | Position | σ Value |

| Chloro | meta | +0.37 |

| Nitro | para | +0.78 |

The positive values of these constants indicate that both the chloro and nitro groups are electron-withdrawing. The nitro group at the para position exerts a strong electron-withdrawing effect through both resonance (-M effect) and induction (-I effect), which significantly stabilizes the phenoxide anion formed upon deprotonation. wikipedia.org The chlorine atoms at the meta positions primarily exert an electron-withdrawing inductive effect (-I effect). wikipedia.org

The enhanced acidity and the electron-deficient nature of the aromatic ring in this compound suggest a heightened reactivity towards nucleophiles and a diminished reactivity in electrophilic aromatic substitution reactions.

Mechanistic Investigations of Proton Transfer Involving this compound

Proton transfer is a fundamental chemical process, and the acidic nature of this compound makes it an excellent proton donor in reactions with various bases. Mechanistic studies of proton transfer from phenols to amines, for instance, often reveal the formation of hydrogen-bonded complexes prior to the actual proton transfer event.

A study on the closely related compound, 2,6-dichloro-4-nitrophenol (DCNP), in a proton transfer reaction with 3,4-diaminopyridine (3,4-DAP) provides valuable insights that can be extrapolated to this compound. mdpi.com In this study, experimental and theoretical methods confirmed that the reaction proceeds through hydrogen bonding followed by proton transfer from the phenolic hydroxyl group to the amine. mdpi.com Spectroscopic techniques such as FTIR, ¹H NMR, and ¹³C NMR were instrumental in characterizing the resulting proton transfer complex. mdpi.com

For instance, in the ¹H NMR spectrum of the DCNP-3,4-DAP complex, the signal corresponding to the phenolic proton of DCNP disappeared, while a new downfield signal appeared, which was attributed to the protonated amine (NH⁺), confirming the transfer of the proton. mdpi.com Similarly, ¹³C NMR data showed significant shifts in the resonance signals of the carbon atoms of DCNP upon complexation, indicating a change in the electronic environment consistent with deprotonation. mdpi.com

The kinetics of proton transfer reactions involving nitrophenols can be very fast, often approaching the diffusion-controlled limit. The rate of proton transfer is influenced by several factors, including the acidity of the phenol (pKa), the basicity of the proton acceptor (pKb), the solvent, and the presence of steric hindrance.

While specific kinetic data for proton transfer from this compound were not found in the search results, studies on similar systems, such as the proton transfer from substituted phenols to imidazole bases, have shown a good correlation between the logarithm of the rate constant and the free energy of the reaction (ΔG°). nih.gov These studies often employ techniques like stopped-flow spectroscopy to measure the rapid kinetics of these reactions. nih.gov

The general mechanism for the proton transfer from a phenol (ArOH) to a base (B) can be represented as follows:

ArOH + B ⇌ [ArOH···B] ⇌ [ArO⁻···HB⁺] ⇌ ArO⁻ + HB⁺

The process involves the formation of an initial hydrogen-bonded complex, which then proceeds through a transition state to form an ion pair, and finally, the separated ions. The stability of the resulting phenoxide ion (ArO⁻) is a crucial driving force for the reaction. In the case of this compound, the high stability of its conjugate base, due to the strong electron-withdrawing effects of the chloro and nitro substituents, would be expected to favor a rapid and thermodynamically favorable proton transfer to a suitable base.

Advanced Academic Applications and Research Niches of 3,5 Dichloro 4 Nitrophenol

Role of 3,5-Dichloro-4-nitrophenol in Coordination Chemistry Research

While direct studies on the coordination chemistry of this compound are not extensively documented in publicly available research, its structural features suggest a potential role as a ligand in the formation of metal complexes. The phenolic hydroxyl group can be deprotonated to form a phenolate (B1203915), which can then coordinate with metal ions. The presence of the electron-withdrawing nitro group and chlorine atoms influences the electron density of the aromatic ring and the acidity of the hydroxyl group, which in turn would affect the coordination properties of the resulting phenolate ligand.

Research on analogous nitro-containing phenolic compounds demonstrates their versatility in forming coordination complexes with a wide range of metal ions. These complexes exhibit diverse structural architectures and interesting electronic and magnetic properties. It is plausible that this compound could be employed in similar research to synthesize novel coordination compounds with unique characteristics, potentially in areas such as catalysis, materials science, and biological inorganic chemistry. The steric and electronic effects of the two chlorine atoms at the 3 and 5 positions would likely play a significant role in the geometry and stability of the resulting metal complexes.

Utilization of this compound in Enzymatic Studies and as an Enzyme Inhibitor Model

The application of this compound in enzymatic studies is an area of specialized research interest. While direct and extensive studies on this specific isomer are limited, research on structurally similar compounds, such as 2,6-dichloro-4-nitrophenol (B181596), provides insights into its potential utility. For instance, 2,6-dichloro-4-nitrophenol has been identified as an alternate-substrate inhibitor of phenolsulfotransferase. nih.gov This suggests that this compound could also serve as a substrate or inhibitor for various enzymes, making it a useful tool for studying enzyme kinetics and mechanisms.

The biotransformation of related chlorinated phenols has also been a subject of investigation. For example, the anaerobic biotransformation of 3,5-dichloro-p-anisyl alcohol involves a demethylation to 3,5-dichloro-4-hydroxybenzyl alcohol, which is then further metabolized. nih.gov Such studies on microbial degradation pathways of chlorinated aromatic compounds are crucial for understanding their environmental fate and for developing bioremediation strategies. While not directly studying this compound, this research highlights the potential for enzymatic systems to interact with and modify such halogenated phenols.

Furthermore, studies on the degradation of other nitrophenol derivatives, like 3-methyl-4-nitrophenol (B363926) by Burkholderia sp., have elucidated the enzymatic pathways involved in the breakdown of these compounds. frontiersin.org These studies often reveal that enzymes involved in the catabolism of one nitrophenol can also act on structurally similar analogs. This cross-reactivity suggests that this compound could be a substrate for enzymes in microorganisms capable of degrading other nitrophenols, making it a valuable compound for comparative enzymatic studies and for probing the substrate specificity of these enzymes.

Development of Novel Chemical Reagents and Synthetic Intermediates using this compound

A significant application of this compound in synthetic chemistry is its role as a precursor for the synthesis of 3,5-dichloro-4-aminophenol (also known as 4-amino-2,6-dichlorophenol). patsnap.com This transformation is typically achieved through the reduction of the nitro group to an amine.

The resulting 3,5-dichloro-4-aminophenol is a valuable intermediate in the synthesis of various more complex molecules, including pesticides and pharmaceuticals. patsnap.com For instance, it is used in the production of certain agricultural chemicals. patsnap.com The synthesis of this key intermediate highlights the importance of this compound as a foundational building block in organic synthesis.

The general reactivity of nitrophenols allows for a variety of chemical transformations. The nitro group can be reduced, the hydroxyl group can be alkylated or acylated, and the aromatic ring can undergo further substitution reactions, although the existing substituents will influence the position and feasibility of such reactions. The catalytic reduction of nitrophenols is a widely studied reaction, often used as a model to test the efficacy of new catalysts. nih.govmdpi.com While much of this research focuses on 4-nitrophenol, the principles can be extended to its chlorinated derivatives. The reduction of this compound would be a key step in any synthetic pathway that requires the corresponding aminophenol.

Below is a table summarizing the key transformation of this compound and the application of its primary derivative.

| Starting Material | Reaction | Product | Application of Product |

| This compound | Reduction of the nitro group | 3,5-Dichloro-4-aminophenol | Intermediate in the synthesis of pesticides and pharmaceuticals |

This demonstrates the strategic importance of this compound in accessing more complex and functionally diverse chemical entities.

Q & A

Q. What are the optimal synthetic routes for 3,5-dichloro-4-nitrophenol, and how can purity be maximized during purification?

The synthesis of structurally related nitrophenols (e.g., N-(3,5-dichloro-4-nitrophenyl)acetamide) involves acylation of substituted anilines under reflux with acetic anhydride and a base (e.g., pyridine) to neutralize byproducts . For this compound, nitration of 3,5-dichlorophenol could be explored using mixed acid (HNO₃/H₂SO₄), with careful control of temperature to avoid over-nitration. Purification typically involves recrystallization from ethanol or methanol, monitored by HPLC (C18 columns, 30% acetonitrile/70% water mobile phase) . Purity ≥99% can be confirmed via melting point analysis (reference: ~100–105°C for similar nitrophenols) and NMR spectroscopy .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should spectral contradictions be resolved?

Key techniques include:

- HPLC : Use reverse-phase columns (e.g., Newcrom R1) with UV detection at 254 nm for retention time comparison .

- Mass spectrometry : ESI-MS in negative ion mode to confirm molecular ion [M-H]⁻ at m/z 206.9 (calculated for C₆H₃Cl₂NO₃).

- IR spectroscopy : Look for NO₂ asymmetric stretching (~1520 cm⁻¹) and phenolic O-H (~3200 cm⁻¹). Discrepancies in spectra (e.g., unexpected C=O peaks) may indicate impurities; cross-validate with TLC (silica gel, ethyl acetate/hexane) .

Q. How does the substituent arrangement (Cl, NO₂, OH) influence the compound’s stability under varying pH and temperature?

Thermodynamic data for 3,5-dichlorophenol (ΔsubH° = 89.3 kJ/mol) suggest nitro-group addition increases polarity and reduces sublimation stability . Stability studies should:

- Test aqueous solutions at pH 4–9 (buffered) for 24–72 hours, monitoring degradation via UV-Vis (λ_max ~400 nm for nitrophenolate ion at high pH).

- Conduct thermal gravimetric analysis (TGA) up to 200°C to identify decomposition thresholds .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in this compound derivatives?

The -OH and -NO₂ groups are strong meta-directors, while -Cl is ortho/para-directing. Computational modeling (DFT, HOMO/LUMO analysis) can predict reactivity patterns. For example, nitration of 3,5-dichlorophenol likely targets the para position to -OH due to resonance stabilization. Experimental validation via in situ NMR reaction monitoring (e.g., in DMSO-d₆) is critical .

Q. How do conflicting toxicokinetic data for nitrophenols inform risk assessment of this compound?

Studies on 4-nitrophenol show rapid dermal absorption but limited placental transfer . For this compound:

- Perform comparative in vitro assays (e.g., Caco-2 cells for intestinal absorption).

- Use deuterated analogs (e.g., 4-nitrophenol-d₄) as internal standards in LC-MS to track metabolism . Resolve contradictions by normalizing data to species-specific metabolic rates (e.g., murine vs. human liver microsomes) .

Q. What strategies resolve contradictions in reported reaction yields or spectral data for this compound?

- Reproducibility checks : Replicate syntheses using strictly anhydrous conditions (Cl groups are hydrolysis-sensitive).

- Data triangulation : Cross-reference HPLC (retention time), HRMS (exact mass), and single-crystal XRD (if crystallized) .

- Meta-analysis : Apply statistical tools (e.g., Grubbs’ test for outliers) to published datasets, noting solvent polarity effects on NMR chemical shifts .

Q. Can this compound be quantified in environmental matrices, and what are the limits of detection (LOD)?

Use EPA-compliant methods:

- Solid-phase extraction (SPE) with C18 cartridges for water samples.

- GC-ECD : Derivatize with BSTFA to trimethylsilyl ethers; LOD ≈ 0.1 ppb.

- LC-MS/MS : MRM transitions m/z 207 → 125 (Cl loss) and 207 → 89 (NO₂ loss); LOD ≈ 0.05 ppb .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.